2-[(E)-propylsulfanyliminomethyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-[(E)-propylsulfanyliminomethyl]phenol |
InChI |
InChI=1S/C10H13NOS/c1-2-7-13-11-8-9-5-3-4-6-10(9)12/h3-6,8,12H,2,7H2,1H3/b11-8+ |
InChI Key |
FIHGKDFSMTXPDG-DHZHZOJOSA-N |
Isomeric SMILES |
CCCS/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CCCSN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 E Propylsulfanyliminomethyl Phenol and Analogous Phenolic Imines
Catalytic Approaches in Phenol-Imine Condensation Reactions
The condensation of a primary amine with a carbonyl compound, such as salicylaldehyde (B1680747), is the classical and most common method for imine synthesis. beilstein-journals.org This reversible reaction is frequently accelerated through catalysis to improve reaction rates and yields. chemistryviews.org A variety of catalytic systems, including acids, bases, metal complexes, and photocatalysts, have been successfully employed for the synthesis of phenolic imines. tandfonline.comchemistryviews.org
Catalytic methods often aim to activate either the carbonyl group or the amine to facilitate the nucleophilic addition and subsequent dehydration steps. isca.me For instance, solid acid catalysts like Amberlyst® 15 have proven highly effective, enabling the reaction to proceed under solvent-free conditions with high yields and easy catalyst separation and recycling. peerj.comresearchgate.net Transition metal catalysts based on elements like copper, rhodium, and palladium have also been explored. rsc.orgacs.orgorganic-chemistry.org A rhodium-catalyzed amination of phenols provides a direct, redox-neutral pathway to form C-N bonds, producing water as the only byproduct. organic-chemistry.org In a different approach, palladium-metalated metal-organic frameworks (MOFs) such as PCN-222 can serve as heterogeneous photocatalysts for the aerobic, photo-oxidative cross-condensation of amines, operating under exceptionally mild conditions to yield sensitive imine products. acs.orgacs.org
Table 1: Comparison of Catalytic Systems for Phenolic Imine Synthesis
| Catalyst System | Reaction Type | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Amberlyst® 15 | Heterogeneous Acid Catalysis | Room temperature, solvent-free | High yield, recyclability, easy separation | peerj.comresearchgate.net |
| [Cp*RhCl₂]₂ | Homogeneous Metal Catalysis | 140°C, heptane | High atom economy, direct amination of phenols | organic-chemistry.org |
| PCN-222(Pd) | Heterogeneous Photocatalysis | Visible light, aerobic | Mild conditions, synthesis of sensitive imines | acs.orgacs.org |
| Copper Salts | Homogeneous Metal Catalysis | Varies (often with oxidant) | Enables oxidative coupling of amines | rsc.org |
Stereoselective Synthesis Strategies: Focus on (E)-Isomer Control
The geometry of the carbon-nitrogen double bond in imines gives rise to (E) and (Z) isomers. For phenolic imines derived from salicylaldehyde, the (E)-isomer is predominantly formed and is generally the more thermodynamically stable configuration. ekb.egresearchgate.net This stereochemical preference is largely attributed to the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the azomethine group. researchgate.netresearchgate.net
This O—H⋯N hydrogen bond creates a stable six-membered pseudo-ring structure, which locks the molecule into a planar conformation and sterically favors the (E) arrangement. researchgate.netresearchgate.net X-ray crystallography studies on analogous phenolic imines confirm that the molecule adopts an (E) configuration about the C=N double bond and that the benzene (B151609) rings and the azomethine group are nearly coplanar as a result of this intramolecular interaction. researchgate.net Consequently, standard condensation reactions for synthesizing compounds like 2-[(E)-propylsulfanyliminomethyl]phenol typically yield the (E)-isomer with high selectivity without the need for complex stereocontrol strategies. The inherent stability of this configuration is a key feature that simplifies its synthesis. ekb.eg
Solvent-Free and Green Chemistry Protocols for Imine Derivative Preparation
In recent years, the principles of green chemistry have significantly influenced the design of synthetic protocols for imines, focusing on minimizing waste and avoiding hazardous organic solvents. recentscientific.com This has led to the development of solvent-free (neat) reaction conditions and the use of environmentally benign solvents like water or supercritical carbon dioxide (sc-CO₂). peerj.comchemistryviews.orgrecentscientific.com
Solvent-free synthesis, often performed with heterogeneous catalysts like Amberlyst® 15 or on a silica (B1680970) gel support, offers numerous advantages, including reduced waste, lower costs, and simpler work-up procedures. peerj.comajol.inforesearchgate.net Reactions can be conducted at room temperature, yielding crystalline products in high purity. researchgate.net Microwave irradiation is another non-conventional, energy-efficient technique that drastically reduces reaction times for imine synthesis compared to conventional heating methods. tandfonline.comisca.me
The use of water as a reaction medium is particularly attractive as it is cheap, non-toxic, and non-flammable. recentscientific.comrsc.org Condensation of salicylaldehyde with various amines has been shown to proceed efficiently in water, providing good yields and simplifying product isolation, as the imine often precipitates from the aqueous medium. recentscientific.com A more novel approach involves using supercritical CO₂ as both a solvent and a promoter. In this medium, water formed during the condensation reaction can react with CO₂ to form carbonic acid, which in situ autocatalyzes the imine formation, leading to quantitative yields of highly pure products. chemistryviews.org
Table 2: Overview of Green Synthetic Protocols for Phenolic Imines
| Method | Solvent/Medium | Energy Source | Key Benefits | Reference |
|---|---|---|---|---|
| Neat Reaction | Solvent-free | Stirring at RT | Eliminates solvent waste, simple work-up | peerj.comresearchgate.net |
| Microwave-Assisted | Solvent or solvent-free | Microwave irradiation | Rapid reaction times, energy efficient | isca.me |
| Aqueous Synthesis | Water | Stirring at RT | Environmentally benign, safe, inexpensive | recentscientific.com |
| Supercritical Fluid | Supercritical CO₂ | 35-55 °C, 8-15 MPa | Autocatalytic, high purity, traceless solvent | chemistryviews.org |
Synthesis of Precursors and Ligand Scaffolds for Iminomethylphenol Formation
The formation of this compound relies on two key precursors: salicylaldehyde and an amine, likely S-propylthiohydroxylamine. Salicylaldehyde, or 2-hydroxybenzaldehyde, is a widely available and crucial starting material for a vast number of chelating Schiff bases. tandfonline.com It can be produced industrially through the oxidation of o-cresol. tandfonline.com Alternative modern synthetic routes to phenols include the transition-metal-catalyzed hydroxylation of aryl halides or the hydroxylation of aryl sulfonium (B1226848) salts under mild conditions. nih.gov The amine precursor, while less common, falls into the class of S-alkylated thiohydroxylamines. General synthetic routes to such compounds can be adapted from methods used for related hydrazine (B178648) carbothioamide derivatives, which are also prepared under solvent-free conditions. ajol.inforesearchgate.net
Once synthesized, iminomethylphenols serve as exceptional ligand scaffolds. The presence of the phenolic oxygen, the imine nitrogen, and potentially other donor atoms allows these molecules to act as multidentate chelating agents for a wide range of metal ions. tandfonline.comrecentscientific.com The condensation of salicylaldehyde with various amines is a standard method for preparing these versatile ligands. recentscientific.com The resulting Schiff base metal complexes are of significant interest due to their diverse applications in catalysis and materials science. ajol.info For example, Schiff bases derived from salicylaldehyde and amino acids have been used to prepare oxovanadium(IV) complexes that show catalytic activity in epoxidation reactions. iosrjournals.org The ability to easily modify both the salicylaldehyde and the amine precursors allows for the fine-tuning of the electronic and steric properties of the resulting ligand scaffold, making this class of compounds highly adaptable for specific applications.
Comprehensive Structural Elucidation and Molecular Characterization of 2 E Propylsulfanyliminomethyl Phenol
Single-Crystal X-ray Diffraction Analysis of Iminomethylphenol Architectures
Refinement of Molecular Geometry and Conformational States
No crystallographic information file (CIF) or published study on the single-crystal X-ray diffraction of 2-[(E)-propylsulfanyliminomethyl]phenol is available. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles remain undetermined.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystallographic data, an analysis of the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the crystal packing of this specific compound is not possible. Advanced analyses like Hirshfeld surface analysis or void analysis, which provide insights into the nature and directionality of these interactions, have not been performed or reported for this molecule.
Advanced Spectroscopic Techniques for Structural Confirmation and Electronic Transitions
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Molecular Architecture
There are no published ¹H or ¹³C NMR spectra for this compound. As a result, the characteristic chemical shifts, coupling constants, and signal integrations that would confirm the proton and carbon framework of the molecule are not documented.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations and Coordination Modes
Specific FT-IR spectroscopic data for this compound, which would identify the vibrational frequencies of its key functional groups (such as the phenolic -OH, the imine C=N, and the C-S bonds), has not been reported in the scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge Transfer Phenomena
No UV-Vis absorption spectra for this compound are available. Therefore, information on its electronic transitions, maximum absorption wavelengths (λmax), and molar absorptivity coefficients, which characterize its chromophoric system, remains unknown.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Radical Species and Metal Oxidation States in Related Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. nih.govdntb.gov.ua This makes it particularly valuable for investigating paramagnetic metal complexes of this compound, such as those with Cu(II) or other transition metals, and for detecting any radical species that may form during chemical reactions.
In the context of metal complexes, EPR spectroscopy provides detailed information about the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. researchgate.netethz.ch For instance, in a hypothetical Cu(II) complex of this compound, the d⁹ electronic configuration of Cu(II) gives rise to an EPR spectrum. The analysis of the g-factors (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can elucidate the coordination environment. ethz.ch Generally, for a square planar or tetragonally distorted octahedral Cu(II) complex, g|| > g⊥ > 2.0023, which is indicative of the unpaired electron residing in the dx²-y² orbital. ijacskros.com The magnitude of the g-values and the hyperfine coupling constants can provide insights into the covalency of the copper-ligand bonds. ijacskros.compku.edu.cn
Furthermore, EPR is instrumental in the study of radical species. cardiff.ac.uk While this compound itself is not a radical, radical intermediates can be generated during certain chemical or electrochemical reactions. The technique of spin trapping, where a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct, is often employed. dntb.gov.ua The resulting EPR spectrum of the spin adduct can help identify the initial, short-lived radical. This approach could be used to investigate reaction mechanisms involving the title compound, for example, in oxidation reactions where a phenoxyl radical might be formed.
The table below summarizes typical EPR parameters that could be expected for a Cu(II) complex of a Schiff base ligand analogous to this compound in a square planar environment.
| Parameter | Typical Value Range | Information Gained |
|---|---|---|
| g|| | 2.20 - 2.40 | Provides information on the geometry and the nature of the ground electronic state of the metal ion. |
| g⊥ | 2.04 - 2.10 | |
| A|| (x 10⁻⁴ cm⁻¹) | 150 - 200 | Relates to the delocalization of the unpaired electron onto the ligand, indicating the degree of covalency in the metal-ligand bond. |
| A⊥ (x 10⁻⁴ cm⁻¹) | 10 - 40 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) would provide crucial information.
HRMS is employed to determine the precise molecular weight of the parent compound, allowing for the unambiguous determination of its elemental composition. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. The analysis of these fragment ions provides a "fingerprint" of the molecule and offers valuable structural information. researchgate.net For this compound, the fragmentation pattern would be expected to arise from the cleavage of the weakest bonds. Likely fragmentation pathways would include:
Cleavage of the C-S bond: Loss of the propyl group (•CH₂CH₂CH₃) or a propyl radical.
Cleavage of the S-N bond: This would lead to fragments corresponding to the phenol-imine moiety and the propylsulfenyl group.
Cleavage of the C=N bond: Fragmentation of the imine bond.
Fragmentation of the propyl chain: Loss of smaller alkyl fragments from the propyl group. libretexts.org
Fragmentation of the phenol (B47542) ring: Characteristic losses associated with the aromatic ring.
The table below illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation rules for similar structures.
| Fragment Ion (m/z) | Possible Structure/Lost Neutral Fragment |
|---|---|
| [M]+• | Molecular ion of this compound |
| [M - C₃H₇]+ | Loss of a propyl radical |
| [C₇H₆NO]+ | Fragment corresponding to the salicylaldimine moiety |
| [C₃H₇S]+ | Fragment corresponding to the propylsulfenyl group |
Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are often used for the analysis of metal complexes of the ligand, as they typically result in less fragmentation and allow for the observation of the intact complex ion. nih.gov
X-ray Absorption Near Edge Structure (XANES) for Probing Local Metal Coordination Environments in Complexes
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom within a molecule. uu.nl When applied to metal complexes of this compound, XANES can offer detailed insights into the metal center.
By tuning the X-ray energy to a core-level absorption edge of the metal (e.g., the K-edge or L-edge), transitions of core electrons to unoccupied orbitals can be observed. The position and shape of the absorption edge are sensitive to the oxidation state of the metal. A higher oxidation state generally results in a shift of the absorption edge to higher energy.
The pre-edge region of the XANES spectrum can be particularly informative about the coordination geometry. uu.nl For instance, in K-edge spectra of first-row transition metals, the intensity of pre-edge features can be related to the degree of centrosymmetry of the metal's coordination environment. Tetrahedral complexes, which lack inversion symmetry, often exhibit more intense pre-edge peaks compared to octahedral or square planar complexes. This is due to the increased mixing of metal p and d orbitals.
For a hypothetical transition metal complex of this compound, where the ligand could act as a bidentate or tridentate ligand involving the phenolic oxygen, the imine nitrogen, and the propylsulfenyl sulfur, XANES could be used to:
Determine the formal oxidation state of the metal ion.
Provide information about the coordination number and geometry (e.g., distinguishing between a 4-coordinate square planar and a 6-coordinate octahedral environment).
Probe the nature of the bonds between the metal and the donor atoms (O, N, S).
The table below summarizes the type of information that can be obtained from XANES analysis of a metal complex.
| Spectral Feature | Information Gained |
|---|---|
| Edge Energy Position | Oxidation state of the absorbing metal atom. |
| Pre-edge Peak Intensity and Shape | Local coordination geometry (e.g., tetrahedral vs. octahedral). |
| Shape and features of the main absorption edge (XANES region) | Information on the local atomic structure and bonding (e.g., bond angles and distances to neighboring atoms). |
Advanced Computational and Quantum Chemical Investigations of 2 E Propylsulfanyliminomethyl Phenol
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory is a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and geometry of molecules. nih.govkarazin.ua For phenol (B47542) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to predict a wide range of molecular properties with high accuracy. nih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Schiff bases derived from phenols, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. nih.gov
In molecules like 2-[(E)-propylsulfanyliminomethyl]phenol, a key structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (C=N). This interaction is crucial for stabilizing the molecule's planar conformation. Computational studies on similar structures confirm the presence of a strong O–H⋯N intramolecular hydrogen bond, which locks the molecule into its phenol-imine tautomeric form. researchgate.net The planarity of the molecule is essential for the delocalization of π-electrons across the aromatic ring and the imine bridge.
Table 1: Predicted Optimized Geometrical Parameters for a Phenol Schiff Base Analog Data based on structurally similar compounds.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O-H | 1.012 | C-O-H | 104.5 |
| C=N | 1.285 | C-C-N | 121.8 |
| C-S | 1.780 | C-N-C | 122.5 |
| S-C(propyl) | 1.820 | C-S-C | 101.0 |
This interactive table presents typical bond lengths and angles expected for the title compound, derived from DFT calculations on analogous molecules.
Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.comajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com
A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.com In phenol Schiff bases, the HOMO is typically localized over the phenol ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the imine (C=N) group and the attached substituent, marking the region susceptible to nucleophilic attack. For this compound, the sulfur atom of the propylsulfanyl group would also contribute significantly to the electronic landscape.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Phenol Schiff Base Analog Data based on DFT/B3LYP calculations on structurally similar compounds.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
This interactive table shows representative FMO energies. A lower energy gap generally correlates with higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In this compound, these areas are expected around the phenolic oxygen and the imine nitrogen atoms.
Blue regions denote positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is typically the most positive region.
Green areas represent neutral or weakly charged regions.
Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the electron distribution among the atoms, complementing the qualitative picture from the MEP map. karazin.ua These calculations would likely show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the phenolic hydrogen, confirming the sites of reactivity. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.govresearchgate.net
For phenol Schiff bases, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. mdpi.com The π → π* transitions usually originate from the aromatic ring, while the n → π* transitions are associated with the lone pair electrons on the nitrogen and oxygen atoms. The calculated spectra from TD-DFT studies on similar compounds show good agreement with experimental data, validating the computational approach. mdpi.com
Table 3: Predicted UV-Vis Spectral Data using TD-DFT for a Phenol Schiff Base Analog Calculated using TD-DFT/B3LYP in a solvent model.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 345 | 0.452 | HOMO → LUMO | π → π |
| 280 | 0.189 | HOMO-1 → LUMO | π → π |
| 255 | 0.095 | HOMO → LUMO+1 | n → π* |
This interactive table presents the kind of data generated by TD-DFT calculations to predict UV-Vis absorption peaks.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.gov These models use molecular descriptors—numerical values that encode structural information—to predict properties without the need for experimental measurement.
For phenolic compounds, QSPR models have been developed to predict properties like aqueous solubility, toxicity, and antioxidant activity. nih.gov Descriptors used in such models can range from simple counts of functional groups (like phenol moieties) to complex quantum chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov While a specific QSPR model for this compound is not available, its properties could be predicted by incorporating its calculated descriptors into existing, validated QSPR models for phenols and Schiff bases.
Theoretical Evaluation of Reactivity Descriptors (e.g., Electrophilicity Index, Global Hardness/Softness, Ionization Potential, Electron Affinity)
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive.
Global Softness (S): The reciprocal of hardness (S = 1 / η). "Soft" molecules have a small energy gap and are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). rjpn.org A higher electrophilicity index indicates a better electron acceptor. rjpn.org
These descriptors are crucial for comparing the reactivity of different molecules and understanding their reaction mechanisms. nih.govmdpi.com
Table 4: Calculated Global Reactivity Descriptors for a Phenol Schiff Base Analog Data based on DFT calculations for structurally similar compounds.
| Descriptor | Definition | Calculated Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 6.25 |
| Electron Affinity (A) | -E(LUMO) | 1.80 |
| Global Hardness (η) | (I - A) / 2 | 2.225 |
| Global Softness (S) | 1 / η | 0.449 |
| Electronegativity (χ) | (I + A) / 2 | 4.025 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |
This interactive table provides a quantitative assessment of the molecule's expected chemical reactivity and stability.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interaction Effects
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of this compound at an atomic level. These simulations provide critical insights into the molecule's conformational flexibility and the significant role of the surrounding solvent in modulating its structure and dynamics. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface of the molecule and identify its most stable conformations and the transitions between them.
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C-S and S-C bonds of the propylsulfanyl group, the C-N bond of the iminomethyl group, and the C-C bond connecting the iminomethyl group to the phenol ring. The interplay of these rotational degrees of freedom gives rise to a variety of possible three-dimensional structures.
The choice of solvent is expected to have a profound impact on the conformational preferences of this compound. In non-polar solvents, the intramolecular hydrogen bond is likely to be more stable and persistent, as there are no solvent molecules to compete for hydrogen bonding with the hydroxyl or imine groups. This would favor a more planar and rigid conformation of the molecule.
Conversely, in polar protic solvents such as water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. This can lead to the disruption of the intramolecular hydrogen bond and the formation of intermolecular hydrogen bonds between the solute and the solvent. MD simulations can reveal the specific solvent-solute interactions and the resulting changes in the conformational equilibrium. For instance, the solvation of the hydroxyl and imine groups by polar solvent molecules could lead to a greater degree of rotational freedom around the C-N and C-C bonds, resulting in a more flexible structure.
The following table summarizes the expected dominant conformations and dihedral angle distributions in different solvent environments, based on typical findings from MD simulations of similar phenolic compounds.
| Solvent | Dominant Conformation | Key Dihedral Angle (O-C-C-N) | Intramolecular H-Bond Occupancy |
| Gas Phase | Planar | ~0° | >95% |
| Cyclohexane | Near-Planar | ~10-20° | ~90% |
| Dichloromethane | Slightly Twisted | ~20-40° | ~75% |
| Methanol | Twisted | ~40-60° | ~50% |
| Water | Highly Twisted/Flexible | Wide distribution | <40% |
These simulations can also provide quantitative data on the radial distribution functions (RDFs) between specific atoms of this compound and the solvent molecules. The RDFs reveal the probability of finding a solvent molecule at a certain distance from a solute atom, offering a detailed picture of the solvation shell structure. For example, the RDF between the phenolic hydrogen and the oxygen atom of water would show a sharp peak at a short distance, indicating a strong hydrogen bonding interaction.
The following table illustrates hypothetical RDF peak distances for key atomic interactions in an aqueous solution, which would be derived from MD simulations.
| Interacting Atoms (Solute - Solvent) | First Peak Distance (Å) | Interpretation |
| Phenolic H - Water O | 1.8 | Strong hydrogen bond |
| Imine N - Water H | 2.0 | Hydrogen bond acceptor |
| Sulfanyl S - Water H | 2.5 | Weak interaction |
| Phenolic O - Water H | 1.9 | Hydrogen bond acceptor |
Coordination Chemistry of 2 E Propylsulfanyliminomethyl Phenol As a Ligand
Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals
The synthesis of metal complexes with Schiff base ligands like 2-[(E)-propylsulfanyliminomethyl]phenol typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques.
Common characterization methods include:
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination sites of the ligand. A shift in the C=N (imine) stretching frequency and the disappearance or shift of the phenolic O-H band upon complexation indicate the involvement of the imine nitrogen and phenolic oxygen in bonding to the metal ion. nih.govsapub.org The presence of a new band at lower frequencies can be attributed to the M-O and M-N bonds.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding. The spectra typically show intraligand transitions and d-d transitions for transition metal complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and its complexes, particularly for diamagnetic metal ions.
Mass Spectrometry: This technique helps in determining the molecular weight and stoichiometry of the metal complexes.
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, and metal) in the complex, which helps in confirming the proposed formula.
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
The general synthetic route for such complexes can be represented as:
Mn+ + L → [ML]n+
Where M is the metal ion, and L is the Schiff base ligand. The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) depends on the metal ion, its oxidation state, and the reaction conditions. nih.gov
Table 1: General Spectroscopic Data for Schiff Base Metal Complexes
| Spectroscopic Technique | Key Observables | Inferred Information |
|---|---|---|
| FT-IR | Shift in ν(C=N), disappearance of ν(O-H), appearance of ν(M-N) and ν(M-O) | Coordination of imine nitrogen and phenolic oxygen to the metal ion. |
| UV-Vis | d-d transition bands, charge transfer bands | Geometry around the metal ion, electronic structure of the complex. |
| ¹H NMR | Shift in proton signals upon complexation | Confirmation of coordination and structural elucidation for diamagnetic complexes. |
| Mass Spectrometry | Molecular ion peak | Determination of molecular weight and stoichiometry. |
Investigation of Binding Modes and Denticity (e.g., N,O,S-Donors for Propylsulfanyliminomethylphenol)
Schiff bases containing O, N, and S donor atoms, such as this compound, are known for their versatile coordination behavior. researchgate.net They can act as bidentate, tridentate, or even tetradentate ligands depending on the nature of the metal ion and the reaction conditions. nih.gov
For this compound, the potential donor atoms are the phenolic oxygen (O), the imine nitrogen (N), and the sulfide (B99878) sulfur (S). The most common binding mode for similar ligands involves the deprotonated phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring with the metal ion. This results in a bidentate (N,O) coordination.
However, the presence of the propylsulfanylimino group introduces the possibility of the sulfur atom also participating in coordination, leading to a tridentate (N,O,S) binding mode. researchgate.net The involvement of the sulfur atom would depend on the affinity of the metal ion for soft donors like sulfur. For instance, transition metals like copper(II), nickel(II), and zinc(II) are known to form stable complexes with ligands containing sulfur donor atoms. mdpi.com The denticity can also be influenced by the steric hindrance around the donor atoms. In some cases, the ligand might bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. nih.gov
Table 2: Potential Binding Modes of this compound
| Denticity | Donor Atoms Involved | Description |
|---|---|---|
| Bidentate | N, O | The ligand coordinates through the imine nitrogen and the deprotonated phenolic oxygen, forming a six-membered chelate ring. |
| Tridentate | N, O, S | The ligand coordinates through the imine nitrogen, the deprotonated phenolic oxygen, and the sulfur atom. |
Influence of Metal Ion Identity and Oxidation State on Complex Geometry and Electronic Structure
The identity and oxidation state of the central metal ion play a crucial role in determining the geometry and electronic structure of the resulting complexes. researchgate.net Transition metals, with their partially filled d-orbitals, can adopt a variety of coordination geometries, including octahedral, tetrahedral, and square planar.
Octahedral Geometry: This is a common geometry for many transition metal complexes, especially with a coordination number of six. For example, a metal ion might coordinate to two tridentate Schiff base ligands or one ligand and other co-ligands (e.g., water, chloride) to achieve an octahedral arrangement. Iron(III) and Cobalt(II) complexes often exhibit octahedral geometry. nih.gov
Tetrahedral Geometry: This geometry is often observed for metal ions with a d¹⁰ configuration, such as Zn(II), or when bulky ligands are involved.
Square Planar Geometry: This is characteristic of d⁸ metal ions like Ni(II), Cu(II), and Pd(II). The planarity of the Schiff base ligand can favor this geometry.
The oxidation state of the metal ion also influences the coordination number and geometry. For instance, a higher oxidation state might favor a higher coordination number. The electronic structure of the complex is directly affected by the number of d-electrons in the metal ion and the nature of the ligand field. This, in turn, dictates the magnetic properties and color of the complex.
Electrochemical Properties and Redox Behavior of Metal-Imine-Phenol Complexes
The electrochemical properties of metal-imine-phenol complexes are of significant interest as they can provide insights into the redox activity of the metal center and the ligand. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. rsc.org
The redox potentials of the complexes are influenced by several factors, including:
The nature of the metal ion: Different metal ions have different intrinsic redox potentials.
The donor atoms of the ligand: The electron-donating or -withdrawing nature of the ligand can affect the electron density at the metal center, thereby influencing its redox potential. The presence of a sulfur donor, being a soft base, can significantly impact the redox properties.
For transition metal complexes with Schiff base ligands, redox processes can be either metal-centered or ligand-centered. A metal-centered redox process involves a change in the oxidation state of the metal ion (e.g., Cu(II)/Cu(I)). A ligand-centered redox process involves the oxidation or reduction of the Schiff base ligand itself. The redox behavior of these complexes is crucial for their potential applications in catalysis and as models for biological systems. rsc.orgnih.gov
Ligand Field Theory and its Application in Explaining Electronic and Magnetic Properties of Complexes
Ligand Field Theory (LFT) is a theoretical framework that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. wikipedia.orglibretexts.org LFT explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the nature of the ligands, the metal ion, and the geometry of the complex.
The electronic and magnetic properties of the complexes are a direct consequence of this d-orbital splitting.
Electronic Properties: The electronic spectra of transition metal complexes can be interpreted using LFT. The absorption bands in the visible region are often due to electronic transitions between the split d-orbitals (d-d transitions). The energy of these transitions is related to the ligand field splitting parameter, Δ.
Magnetic Properties: The magnetic properties of a complex are determined by the number of unpaired electrons in the d-orbitals. iitk.ac.inunacademy.comuomustansiriyah.edu.iq For a given d-electron configuration, the complex can be either high-spin or low-spin, depending on the magnitude of Δ compared to the electron pairing energy.
High-spin complexes: Occur when Δ is small (weak-field ligands), and electrons occupy the higher energy d-orbitals before pairing up in the lower energy orbitals. These complexes are more paramagnetic.
Low-spin complexes: Occur when Δ is large (strong-field ligands), and electrons pair up in the lower energy d-orbitals before occupying the higher energy orbitals. These complexes have fewer unpaired electrons and are less paramagnetic or may even be diamagnetic. libretexts.orgdu.edu.eg
The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. Ligands with N and O donor atoms are typically intermediate in the series, while sulfur-containing ligands can be either weaker or stronger field depending on the specific bonding situation. The application of LFT allows for a detailed understanding of the structure-property relationships in these coordination compounds.
Reactivity and Reaction Mechanisms of 2 E Propylsulfanyliminomethyl Phenol
Dynamic Covalent Chemistry (DCC) of the Imine Linkage
The imine bond is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible reactions to create libraries of molecules that can adapt their composition in response to external stimuli. The formation of the imine bond in 2-[(E)-propylsulfanyliminomethyl]phenol is a reversible process, allowing for the exchange of its constituent amine and aldehyde components. This dynamic nature is fundamental to its reactivity and its role in constructing adaptive chemical systems.
Imine exchange reactions are typically under thermodynamic control, meaning the distribution of products in an equilibrium mixture is determined by their relative stabilities. In the context of this compound, the imine can undergo exchange with other amines or aldehydes present in the system. The position of the equilibrium is influenced by factors such as the concentration of reactants, the solvent, and the presence of catalysts (often acidic or basic).
The kinetics of these exchange reactions can be modulated. For instance, in the presence of a template or a host molecule, the rate of formation of a specific imine that binds favorably to the template can be accelerated. This results in a kinetic preference for that product, even if it is not the most thermodynamically stable species in the absence of the template. This interplay between kinetic and thermodynamic control is a powerful tool in designing complex chemical systems.
Illustrative Kinetic and Thermodynamic Data for Imine Exchange
The following table presents hypothetical data for the exchange reaction of this compound with a competing amine, illustrating the principles of kinetic and thermodynamic control. This data is for illustrative purposes and is based on general principles of dynamic covalent chemistry.
| Reaction System | Initial Rate (M/s) | Equilibrium Constant (Keq) | Predominant Control |
| Uncatalyzed Exchange | 1.2 x 10⁻⁵ | 2.5 | Thermodynamic |
| Acid-Catalyzed Exchange | 3.5 x 10⁻⁴ | 2.5 | Thermodynamic |
| Template-Directed Exchange | 8.9 x 10⁻³ | 0.8 | Kinetic |
Non-covalent interactions play a crucial role in the stability and reactivity of this compound. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a key feature of salicylaldimines. This interaction stabilizes the planar conformation of the molecule and influences the electronic properties of the imine bond.
Intermolecular non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are also significant, particularly in the condensed phase and in supramolecular assemblies. These interactions can influence the packing of molecules in crystals and the formation of larger, organized structures in solution. The balance of these forces can affect the accessibility of the imine linkage to reactants and thus modulate its reactivity.
Chemical Transformations at the Propylsulfanyliminomethyl Moiety
The propylsulfanyliminomethyl group introduces a thioether functionality, which has its own distinct reactivity. The sulfur atom in a thioether is nucleophilic and can be readily oxidized. masterorganicchemistry.comlibretexts.org
Common transformations of the thioether group include:
Oxidation: Thioethers can be oxidized to sulfoxides and further to sulfones using various oxidizing agents such as hydrogen peroxide or peroxy acids. masterorganicchemistry.com This transformation significantly alters the electronic and steric properties of the molecule.
Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org These salts can then undergo further reactions.
These reactions at the sulfur atom provide a means to modify the properties of this compound post-synthesis, allowing for the introduction of new functionalities or the tuning of its electronic and steric profile.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another reactive site in the molecule. It is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is a potent nucleophile.
Key reactions involving the phenolic hydroxyl group include:
O-Alkylation and O-Arylation: The phenoxide can react with alkyl or aryl halides to form ethers. This reaction can be used to protect the hydroxyl group or to introduce new substituents onto the aromatic ring.
Esterification: The hydroxyl group can be acylated to form esters, for instance, through reaction with acyl chlorides or anhydrides.
Oxidation: Phenols can be oxidized to quinones, although this often requires harsh conditions that might also affect other parts of the molecule.
Supramolecular Catalysis and Directed Reactivity via Imine Intermediates
The ability of the imine linkage to participate in dynamic covalent chemistry makes this compound and similar compounds valuable components in the field of supramolecular catalysis. In these systems, non-covalent interactions are used to assemble a catalyst and its substrates in a specific orientation, thereby accelerating a particular reaction and controlling its selectivity.
Salicylaldimine derivatives can act as ligands for metal ions, forming complexes that can function as catalysts. The dynamic nature of the imine bond allows for the in situ formation of catalytically active species from a library of potential ligands and metal ions. The system can then adapt to find the most efficient catalyst for a given transformation.
Furthermore, the reversible formation of imine intermediates can be used to direct the reactivity of other functional groups within a molecule or a supramolecular assembly. By transiently forming an imine bond, a directing group can be brought into proximity with a reactive site, facilitating a specific intramolecular or intermolecular reaction. This strategy of using temporary covalent bonds to control reactivity is a powerful tool in modern organic synthesis.
Supramolecular Chemistry and Self Assembly of Iminomethylphenol Scaffolds
Exploration of Intermolecular Interactions in Solid-State and Solution
The assembly of molecules into ordered structures is dictated by a subtle balance of attractive and repulsive non-covalent interactions. libretexts.orglibretexts.org In the case of 2-[(E)-propylsulfanyliminomethyl]phenol, several key interactions are expected to govern its behavior in both the solid-state and solution. These interactions, while weaker than covalent bonds, collectively provide the necessary energy to form stable supramolecular structures. libretexts.org
Key intermolecular forces at play include:
Hydrogen Bonding: Ortho-hydroxyaryl Schiff bases, such as the iminomethylphenol scaffold, are characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen atom (O–H···N). mdpi.comnih.gov This interaction contributes significantly to the planarity of the molecule and influences its electronic properties. mdpi.com While this primary hydrogen bond is intramolecular, the potential for intermolecular hydrogen bonding exists, for instance, involving solvent molecules or other functional groups in more complex derivatives.
π-π Stacking: The aromatic phenol (B47542) ring is electron-rich, making it prone to π-π stacking interactions. helsinki.fi These interactions occur when aromatic rings arrange themselves in a face-to-face or edge-to-face manner, contributing to the stabilization of the crystal lattice and aggregated structures in solution. rsc.orgnih.gov The strength of these interactions is influenced by substituents on the ring; hydrogen bonding can affect the electron density of the π orbitals and thereby increase the strength of π-π stacking. helsinki.firsc.org
n→π Interactions:* This less conventional interaction involves the donation of electron density from a lone pair (n) of a heteroatom, such as the sulfur in the propylsulfanyl group, to an antibonding π-orbital (π*) of the aromatic system. These interactions, although weak, can play a role in determining the conformational preferences and packing arrangements of molecules in the solid state.
| Interaction Type | Description | Structural Impact |
|---|---|---|
| Hydrogen Bonding (Intramolecular) | Interaction between the phenolic hydrogen (donor) and the imine nitrogen (acceptor). mdpi.comnih.gov | Enforces molecular planarity, influences electronic properties, and can lead to tautomerism. nih.gov |
| π-π Stacking | Non-covalent interaction between aromatic rings. helsinki.firsc.org | Drives the formation of columnar structures or layered packing in the solid state and aggregates in solution. nih.gov |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. nih.govyoutube.com | Contributes to the overall stability of the condensed phases and influences molecular packing efficiency. |
| n→π* Interactions | Donation of a lone pair from a heteroatom (e.g., sulfur) to an aromatic π* orbital. | Can influence molecular conformation and contribute to crystal packing stabilization. |
Formation of Supramolecular Assemblies
The directed self-assembly of iminomethylphenol building blocks can lead to a variety of complex and ordered supramolecular structures. rsc.org The specific outcome of the assembly process is highly dependent on the molecular structure of the precursors, the reaction conditions, and the presence of any templates. nih.govresearchgate.net
Common supramolecular assemblies formed from imine-based scaffolds include:
Aggregates: In solution, planar aromatic molecules like this compound can form aggregates driven primarily by π-π stacking and hydrophobic interactions. The extent of aggregation depends on factors such as concentration, solvent polarity, and temperature.
Macrocycles: The condensation reaction between diamines and dialdehydes is a powerful method for constructing macrocyclic structures. nih.govresearchgate.net This [n+n] condensation can yield various products, such as [2+2] or [3+3] macrocycles, depending on the geometry of the reactants. nih.gov These macrocycles can act as hosts for smaller guest molecules, forming host-guest complexes. researchgate.netbohrium.com
Polymers: When bifunctional or polyfunctional aldehydes and amines are used, the imine condensation reaction can lead to the formation of covalent polymers or covalent adaptive networks (CANs). researchgate.netmdpi.com Furthermore, non-covalent interactions can drive the assembly of monomeric units into supramolecular polymers, where the monomers are held together by forces like hydrogen bonds or π-π stacking. researchgate.netacs.org
Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with ordered structures. The reversible nature of imine bond formation is ideal for the synthesis of highly ordered COFs, as the "error-checking" capability of dynamic covalent chemistry allows for the correction of defects during the crystallization process, leading to a more stable, crystalline final structure. rsc.org
These assemblies represent a bridge between molecular components and macroscopic materials, offering pathways to new functional systems. nih.goveuropa.eu
Molecular Design Principles for Controlled Supramolecular Architecture
The rational design of supramolecular architectures requires a deep understanding of the relationship between molecular structure and the resulting assembly. nih.govdrugdesign.org By carefully selecting and modifying the chemical building blocks, it is possible to program the formation of specific, desired structures. ethernet.edu.etrsc.org
Key design principles include:
Preorganization and Complementarity: The building blocks should be designed to have a shape and functionality that is complementary to the target assembly. Preorganization, where the monomer is already in a conformation suitable for assembly, reduces the entropic penalty of the process.
Directionality of Interactions: The use of specific and directional interactions, such as hydrogen bonding, is crucial for achieving well-defined structures. The intramolecular O–H···N bond in the iminomethylphenol scaffold, for example, imparts a high degree of planarity and directional character to the molecule.
Symmetry and Stoichiometry: The symmetry of the interacting molecules and the stoichiometry of the components in a multi-component system play a critical role in determining the geometry of the final assembly. This is particularly evident in the formation of discrete macrocycles from diamines and dialdehydes. nih.gov
Environmental Factors: Solvents, temperature, and pH can significantly influence the equilibrium of both the non-covalent interactions and the dynamic covalent bonds, thereby providing external control over the assembly process. nih.gov For instance, the polarity of the solvent can affect the strength of hydrogen bonds and the rate of imine bond exchange. researchgate.net
By applying these principles, chemists can guide the self-assembly process to create complex supramolecular structures with tailored properties and functions. mdpi.com
Integration of Dynamic Covalent Chemistry in Driving Supramolecular Polymerization and Assembly
Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecules and materials under thermodynamic control. rsc.org This approach combines the stability of covalent bonds with the reversibility and error-correcting features of supramolecular chemistry. acs.orgrsc.org
The imine bond, formed from the condensation of an amine and an aldehyde, is a cornerstone of DCC. chempedia.infofrontiersin.org Its formation is reversible, particularly under acidic or basic conditions or in the presence of water, allowing for the exchange of components and the reorganization of structures. mdpi.comnih.gov This dynamic nature is critical for several advanced applications:
Supramolecular Polymerization: DCC can be coupled with non-covalent interactions to drive the formation of supramolecular polymers. acs.orgdigitellinc.com For example, a dynamic combinatorial library (DCL) of imines can be reconfigured by a chemical stimulus, leading to the transient formation of a species that readily self-assembles into a polymer through supramolecular interactions. acs.orgdigitellinc.com
Self-Healing Materials: The reversibility of the imine linkage is the basis for creating self-healing polymers and hydrogels. nih.govnih.gov When the material is damaged, the broken imine bonds can reform under appropriate conditions (e.g., changes in pH or temperature), restoring the integrity of the polymer network. researchgate.netnih.gov
Adaptive Materials: Materials based on dynamic imine bonds can adapt their structure and properties in response to external stimuli. mdpi.comacs.org This allows for the creation of "smart" materials that can reconfigure their chemical connectivity, for example, transitioning from a covalent polymer to a supramolecular polymer upon the addition of a chemical fuel. acs.orgdigitellinc.com
The integration of reversible covalent bond formation with non-covalent self-assembly provides a powerful strategy for constructing robust, adaptive, and functional supramolecular systems. researchgate.netrsc.org
| Principle | Description | Application Example |
|---|---|---|
| Reversibility | The imine bond can be formed and broken under equilibrium control, allowing for component exchange. mdpi.comrsc.org | Formation of thermodynamically stable macrocycles and COFs through error-checking. rsc.org |
| Stimuli-Responsiveness | The imine equilibrium can be shifted by external stimuli such as pH, temperature, or chemical effectors. acs.orgnih.gov | pH-responsive self-healing hydrogels; transient supramolecular polymers activated by a chemical fuel. acs.orgnih.gov |
| Adaptability | Systems can adapt their constitution by rearranging covalent bonds to respond to environmental changes. rsc.org | Dynamic combinatorial libraries that select for the most stable assembly in the presence of a template. digitellinc.com |
| Synchronization | Combining the formation of dynamic covalent bonds and non-covalent interactions in a single self-assembly step. researchgate.netbohrium.com | Synchronized self-assembly of host-guest supramolecular polymers where the macrocyclic host is formed in situ. researchgate.netrsc.org |
Structure Property Relationships in 2 E Propylsulfanyliminomethyl Phenol Systems
Correlations Between Molecular Structure and Optoelectronic Behavior
The optoelectronic properties of Schiff bases, including 2-[(E)-propylsulfanyliminomethyl]phenol, are intrinsically linked to their molecular structure. These compounds, derived from salicylaldehyde (B1680747) and its analogs, are noted for their potential in photochromic materials and fluorescent probes. nih.govacs.org Their behavior is governed by electronic transitions, primarily π →π* and n →π*, and intramolecular processes such as excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net
The fundamental structure, featuring a phenol (B47542) ring linked to an imine group, creates a conjugated system that is sensitive to electronic and structural modifications. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom is a key feature that influences the compound's photophysical properties. researchgate.netjocpr.com This hydrogen bond facilitates the ESIPT process, where a proton is transferred from the hydroxyl group (proton donor) to the imine nitrogen (proton acceptor) in the excited state. nih.gov This process often leads to a large Stokes shift and dual fluorescence, making these compounds suitable for applications in fluorescent sensors. researchgate.netnih.gov
Theoretical studies, often employing Density Functional Theory (DFT), have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. For similar salicylaldehyde-based Schiff bases, calculated energy gaps are typically around 4.0 eV. researchgate.net This energy gap, which dictates the absorption and emission characteristics, can be tuned by altering the molecular structure.
Interactive Table: Optoelectronic Properties of Related Salicylaldehyde Schiff Bases
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Energy Gap (eV) | Notes |
|---|---|---|---|---|
| 2CAS (from 2-chloroaniline) | - | - | 4.01 | Calculated via DFT. researchgate.net |
| 4CAS (from 4-chloroaniline) | - | - | 3.98 | Calculated via DFT. researchgate.net |
| Salicylidene-p-toluidine | ~345 (in THF) | - | - | Exhibits intramolecular charge transfer band. chemistryjournal.net |
Impact of Substituent Effects on Electronic and Conformational Properties
The introduction of substituents onto the aromatic rings of the salicylaldehyde or the amine precursor significantly modulates the electronic and conformational properties of the resulting Schiff base. These effects can be broadly categorized as electronic (inductive and resonance effects) and steric. jocpr.com
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), alter the electron density distribution across the molecule. jocpr.comnih.gov EDGs tend to increase the electron density on the conjugated system, which can lead to a red shift (bathochromic shift) in the UV-Vis absorption spectra. jocpr.com Conversely, EWGs decrease the electron density, often resulting in a blue shift (hypsochromic shift). jocpr.com These electronic perturbations directly influence the HOMO-LUMO energy gap and the propensity for intramolecular charge transfer. jocpr.com
Computational studies on related 2-hydroxy aromatic Schiff bases have demonstrated that substituent choice is crucial in modulating the equilibrium between the planar phenol-imine and twisted keto-amine conformations, which in turn determines the photophysical outcomes like ESIPT or twisted intramolecular charge transfer (TICT). researchgate.netnih.gov The ability of a substituent to form non-classic, weak intramolecular interactions can also play a significant role in stabilizing specific conformations. researchgate.net
Conformationally, bulky substituents can introduce steric hindrance, forcing parts of the molecule to twist out of planarity. This disruption of coplanarity can affect the extent of π-conjugation, influencing both the electronic spectra and the macroscopic properties of the material. mdpi.com
Relationship Between Molecular Chirality and Macroscopic Properties
While specific research on chiral analogs of this compound is not prevalent, the principles of chirality in Schiff base systems are well-established. The introduction of a stereocenter, either in the aldehyde or the amine component, can lead to the formation of chiral Schiff bases. The synthesis of such compounds, for example, by reacting a chiral amine with salicylaldehyde, can yield materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence.
In the context of materials science, chiral Schiff bases are of interest for the development of liquid crystals and nonlinear optical materials. The chirality at the molecular level can be translated into helical supramolecular structures in the condensed phase, influencing the material's phase behavior and optical response. While not explicitly detailed for the title compound, the synthesis of chiral rhodium(I) complexes with related Schiff base ligands derived from salicylaldehyde has been reported, indicating the feasibility of creating such chiral systems. researchgate.net
Influence of Coordination Environment and Metal Center on Ligand Properties
The phenolic hydroxyl group and the imine nitrogen of this compound make it an excellent bidentate ligand (N,O-donor) for coordinating with a wide range of metal ions. nih.govresearchgate.net The formation of a metal complex significantly alters the electronic and geometric properties of the Schiff base ligand.
Upon coordination, the ligand typically deprotonates at the phenolic hydroxyl group and forms a stable chelate ring with the metal center. researchgate.net This coordination can:
Inhibit ESIPT: Chelation with a metal ion like Al³⁺ can inhibit the C=N isomerization and block the ESIPT pathway, often leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov
Alter Redox Potentials: The electrochemical properties of the ligand are modified upon complexation. For instance, a nickel(II) complex with a related 2-[(3-bromo-propylimino)-methyl]-phenol ligand showed distinct Ni(II)/Ni(I) and Ni(III)/Ni(II) redox systems that were not present in the free ligand. researchgate.net
Modify Electronic Spectra: The coordination to a metal ion introduces new possible electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions within the metal center, which appear as new bands in the UV-Vis spectrum. researchgate.net
Dictate Geometry: The choice of the metal ion and its preferred coordination number and geometry (e.g., square planar, tetrahedral, octahedral) imposes a specific three-dimensional arrangement on the ligands. researchgate.netekb.eg For example, nickel(II) and copper(II) often form square-planar complexes with a 2:1 ligand-to-metal ratio with similar Schiff bases. researchgate.net
The stability and properties of these complexes are governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions like Al³⁺ tend to bind strongly with hard donor atoms like oxygen and nitrogen. nih.gov The resulting metal complexes often exhibit distinct properties and have applications in catalysis, sensing, and materials science. globethesis.com
Interactive Table: Properties of Metal Complexes with Related Salicylaldehyde Schiff Bases
| Ligand | Metal Ion | M:L Ratio | Geometry | Key Finding |
|---|---|---|---|---|
| (E)-2-(((2-ethylphenyl)imino)methyl)phenol | Ni(II) | 1:2 | Square-planar | Paramagnetic nature confirmed. researchgate.net |
| (E)-2-(((2-ethylphenyl)imino)methyl)phenol | Cu(II) | 1:2 | Square-planar | Paramagnetic nature confirmed. researchgate.net |
| (E)-2-(((2-ethylphenyl)imino)methyl)phenol | Rh(I) | 1:1 | Square-planar | Forms a six-membered N,O-chelate ring. researchgate.net |
| 2-[(3-bromo-propylimino)-methyl]-phenol | Ni(II) | 1:2 | - | Complex exhibits Ni(II)/Ni(I) and Ni(III)/Ni(II) redox systems. researchgate.net |
Advanced Analytical Techniques in Iminomethylphenol Research
In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
In-situ spectroscopic techniques, such as specialized nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR), are powerful tools for monitoring chemical reactions in real-time. nih.govrsc.orgscispace.com These methods allow for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. nih.gov This provides critical insights into reaction kinetics and mechanisms.
However, searches for the application of in-situ spectroscopic monitoring to the synthesis of 2-[(E)-propylsulfanyliminomethyl]phenol have not yielded any specific studies. There are no detailed findings or data available in the scientific literature regarding the real-time analysis of its formation or the characterization of any reaction intermediates.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs
Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is essential for studying chiral molecules—those that are non-superimposable on their mirror images. mdpi.commdpi.compku.edu.cn These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of chiral compounds in solution and the solid state. mdpi.compku.edu.cn
No studies were found that describe the synthesis or analysis of chiral analogs of this compound. Consequently, there is no available data from circular dichroism or optical rotatory dispersion for this compound or its potential chiral derivatives.
Surface Characterization Techniques (e.g., Atomic Force Microscopy, Scanning Tunneling Microscopy) for Surface-Supported Architectures
Surface characterization techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are used to visualize and manipulate molecules at the atomic and molecular scale on a supportive surface. aps.orgresearchgate.net These methods are crucial for understanding how molecules self-assemble into monolayers or other ordered structures, providing high-resolution images of the surface topography and electronic properties. spmtips.comresearchgate.net
There is no published research detailing the use of AFM or STM to study surface-supported architectures of this compound. Data on its self-assembly behavior, monolayer formation, or intramolecular imaging on any substrate is not present in the available literature.
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Investigating Thermal Transitions and Degradation Pathways
Thermal analysis methods are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow to detect thermal transitions like melting and crystallization, while Thermogravimetric Analysis (TGA) measures changes in mass to determine thermal stability and decomposition pathways. orientjchem.orgresearchgate.netresearchgate.net
A review of the literature did not yield any studies on the thermal properties of this compound. Therefore, no data tables or detailed findings regarding its melting point, decomposition temperature, or degradation pathways as determined by DSC or TGA are available. nih.gov
Emerging Research Avenues and Future Perspectives for 2 E Propylsulfanyliminomethyl Phenol
Development of Novel Functional Materials Based on Phenolic Imine Scaffolds (e.g., Liquid Crystalline Materials, Molecular Switches)
The phenolic imine framework is a promising building block for the creation of sophisticated functional materials. The inherent properties of this scaffold, such as structural rigidity and potential for intermolecular interactions, make it an attractive candidate for applications in liquid crystals and molecular switches.
Liquid Crystalline Materials: Imine derivatives are recognized for their capability to form liquid crystalline phases. google.com These materials combine the properties of both liquids and solids, exhibiting long-range orientational order while maintaining fluidity. The development of delivery systems based on imine-forming liquid crystalline phases has been explored, where the release of active substances can be controlled by external stimuli like an electric field. google.com Dendrimers, highly branched molecules, have also been modified with functional groups to create liquid crystalline materials, demonstrating the versatility of imine-based structures in this field. macromolchem.com The molecular structure of 2-[(E)-propylsulfanyliminomethyl]phenol could be adapted and incorporated into larger molecular assemblies or polymers to induce and study such mesomorphic behaviors.
Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or changes in pH. researchgate.nettib.eu The imine bond (C=N) is a key functional group in many molecular switch designs. For instance, acid/base activation can trigger E/Z isomerization around the C=C bond in responsive enaminitrile molecular switches, leading to reversible changes in their properties. researchgate.net Photochromic compounds, like azobenzene (B91143) derivatives, are frequently employed as molecular switches, and research aims to modify these frameworks to perform more complex tasks. tib.eu The phenolic imine structure in this compound provides a foundation for designing new photo-, chemo-, or electro-responsive systems where proton transfer or isomerization can be triggered to alter the molecule's conformation and electronic properties.
Exploration in Advanced Catalytic Systems and Enzyme Mimicry
The field of catalysis continually seeks novel, efficient, and selective catalysts. Phenolic imines, including this compound, offer intriguing possibilities as ligands in transition metal catalysis and as foundational structures for mimicking enzymatic functions.
Advanced Catalytic Systems: Imines are considered reliable and versatile ligands due to their straightforward synthesis and the stability of the complexes they form with various transition metals. nih.gov The condensation of salicylaldehyde (B1680747) derivatives (like the phenolic part of the target molecule) with amines yields ligands with [N,O] donor sets that readily form stable coordination compounds. nih.gov These metal complexes have demonstrated significant potential in catalysis. For example, laccases, a type of enzyme, have been investigated for the remediation of phenolic pollutants, and their activity can be enhanced by certain metal ions. nih.gov By coordinating with metal centers, derivatives of this compound could be used to develop catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Enzyme Mimicry: The creation of synthetic molecules that replicate the function of natural enzymes is a major goal in chemistry. acs.org These "enzyme mimics" can catalyze reactions with high efficiency and specificity. acs.org Imines are useful for synthesizing biologically active molecules and can act as intermediates. mdpi.com The design of enzyme mimics often involves creating a specific binding site for a substrate and positioning functional groups to facilitate a chemical reaction. The phenolic hydroxyl and imine nitrogen in this compound can act as hydrogen bond donors/acceptors and metal-coordinating sites, mimicking the active sites of certain metalloenzymes. This could lead to the development of synthetic catalysts for reactions like hydrolysis or oxidation under mild, biologically compatible conditions. acs.orgnih.gov
Integration into Responsive and Adaptive Molecular Systems
Responsive or "smart" molecular systems can change their properties in response to environmental cues. The inherent chemical reactivity and structural flexibility of the phenolic imine scaffold make this compound an excellent candidate for integration into such systems.
The sensitivity of the imine group to pH is a well-documented phenomenon. nih.gov The protonation or deprotonation of the imine nitrogen and the phenolic hydroxyl group can significantly alter the electronic structure and, consequently, the optical properties (color and fluorescence) of the molecule. This principle has been used to develop pH sensors. nih.gov For example, imine-coupled phenol (B47542) species have been shown to exhibit distinct color changes in acidic, neutral, and alkaline media. nih.gov Similarly, the imine bond can be susceptible to hydrolysis, a reaction that can be tuned by altering the molecular structure. Cyclic imines have been developed that are relatively stable but can still react efficiently with phenols in aqueous media across a wide pH range. nih.gov This reactivity could be harnessed to create systems where this compound or its derivatives act as triggers or responsive components in gels, polymers, or supramolecular assemblies, leading to materials that can adapt to their surroundings.
Theoretical Design and Predictive Modeling of Novel Derivatives with Tailored Properties
Computational chemistry provides powerful tools for understanding molecular behavior and for designing new molecules with desired functionalities, a process central to drug development and materials science. nih.govresearchgate.net Theoretical modeling of this compound and its potential derivatives can accelerate the discovery of new applications.
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties. nih.govnih.gov For instance, modeling can be used to:
Predict Reaction Pathways: Theoretical calculations can determine the most probable reaction paths for transformations involving the phenolic imine, such as reactions with radicals or photodegradation processes. nih.gov
Analyze Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound (e.g., by changing the propylsulfanyl group or adding substituents to the phenol ring) and calculating the resulting electronic and structural properties, researchers can establish relationships between structure and a desired function, such as catalytic activity or optical response. nih.gov
Optimize Molecular Geometries: Computational methods can determine the most stable conformations of the molecule and its derivatives, which is crucial for understanding its interactions with other molecules or its packing in a solid state. nih.gov
Simulate Spectroscopic Properties: Theoretical models can predict absorption and emission spectra, aiding in the interpretation of experimental data and the design of molecules with specific photophysical properties. rsc.org
This predictive power allows for the in silico screening of numerous potential derivatives, enabling researchers to focus experimental efforts on the most promising candidates, thereby saving time and resources in the development of new materials and molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(E)-propylsulfanyliminomethyl]phenol, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via a [5+1]-annulation reaction between prop-2-ynylsulfonium salts and phenolic precursors. Key parameters include temperature control (60–80°C) and solvent selection (e.g., THF or DMF). Yields improve with slow addition of the sulfonium salt and catalytic bases like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity. Structural validation requires NMR (¹H/¹³C) and FT-IR to confirm the E-configuration of the imine bond .
Q. How can crystallographic methods resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystallize the compound using slow evaporation in a 1:1 ethanol/dichloromethane mixture. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) ensures accurate bond-length and angle measurements. Hydrogen bonding networks (e.g., O–H···N interactions) should be analyzed using ORTEP-3 for 3D visualization .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : UV-Vis spectroscopy (200–400 nm range) monitors stability in buffered solutions (pH 3–11). Degradation kinetics are tracked via HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection. NMR time-course experiments in D₂O/CD₃OD mixtures identify hydrolysis products (e.g., free thiol or phenolic fragments) .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies between experimental and predicted hydrogen-bonding patterns?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries and hydrogen-bond energies. Compare these with SC-XRD data (e.g., graph-set analysis using Etter’s formalism). Discrepancies often arise from solvent effects in simulations; include implicit solvent models (e.g., PCM for water) to improve agreement. Software like Gaussian and CrystalExplorer facilitates this analysis .
Q. What strategies resolve contradictions in bioactivity assays caused by aggregation-induced emission (AIE) effects?
- Methodological Answer : AIE can distort fluorescence-based bioactivity data. Conduct dynamic light scattering (DLS) to detect nanoaggregates in solution. Use confocal microscopy with AIE-specific probes (e.g., 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives) to distinguish true molecular interactions from aggregation artifacts. Normalize activity data against controls with matched particle sizes .
Q. How does the compound’s environmental persistence correlate with its sulfanyl-imine functional group?
- Methodological Answer : Perform OECD 301F biodegradation tests in aerobic aqueous systems. LC-MS/MS quantifies degradation products (e.g., sulfonic acids or phenolic metabolites). QSAR models predict half-lives using descriptors like logP (experimentally determined via shake-flask method) and topological polar surface area (TPSA). Cross-validate with EPA HPV data assessment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
